S 18986
Description
S 18986, chemically designated as (3aR)-2,3,3a,4-tetrahydro-1H-pyrrolo[2,1-c][1,2,4]benzothiadiazine-5,5-dioxide, is a benzothiadiazine-derived positive allosteric modulator (PAM) of AMPA-type glutamate receptors. It enhances synaptic plasticity by potentiating AMPA receptor currents (EC₅₀ = 130 μM in vitro) and upregulating brain-derived neurotrophic factor (BDNF), a key mediator of long-term potentiation (LTP) and cognitive function . Preclinical studies demonstrate its efficacy in improving procedural, spatial, episodic, working, and declarative memory in rodents, particularly in middle-aged animals . This compound exhibits oral bioavailability, brain penetrance, and a plasma half-life of ~1 hour, yet produces long-lasting cognitive effects even with single-dose administration .
Properties
IUPAC Name |
(3aS)-2,3,3a,4-tetrahydro-1H-pyrrolo[2,1-c][1,2,4]benzothiadiazine 5,5-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c13-15(14)9-5-2-1-4-8(9)12-7-3-6-10(12)11-15/h1-2,4-5,10-11H,3,6-7H2/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTIJYGEITVWHU-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2NS(=O)(=O)C3=CC=CC=C3N2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2NS(=O)(=O)C3=CC=CC=C3N2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40938656 | |
| Record name | (3aS)-2,3,3a,4-Tetrahydro-1H-pyrrolo[2,1-c][1,2,4]benzothiadiazine 5,5-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40938656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175340-20-2 | |
| Record name | (3aS)-2,3,3a,4-tetrahydro-1H-pyrrolo[2,1-c][1,2,4]benzothiadiazine 5,5-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175340-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S18986-1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175340202 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3aS)-2,3,3a,4-Tetrahydro-1H-pyrrolo[2,1-c][1,2,4]benzothiadiazine 5,5-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40938656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-18986 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IA262432Y9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Traditional Synthesis Routes
The foundational synthesis of S 18986 was first reported by Desos et al. in 1996, detailing an enantioselective route to construct the pyrrolo-benzothiadiazine core. The synthesis begins with the condensation of 2-aminobenzenesulfonamide with a cyclic ketone intermediate, followed by cyclization to form the benzothiadiazine ring. Key steps include:
Formation of the Benzothiadiazine Core :
Reaction of 2-aminobenzenesulfonamide with cyclopentanone under acidic conditions yields a Schiff base intermediate. Subsequent cyclization via intramolecular nucleophilic aromatic substitution forms the 1,2,4-benzothiadiazine ring system.Introduction of the Pyrrolidine Moiety :
The pyrrolidine ring is introduced through a stereoselective alkylation using (S)-propylene oxide, which establishes the required (S)-configuration at the 3a position. This step is critical for ensuring enantiopurity, as the R-isomer (S 19024) exhibits markedly reduced AMPA receptor activity.Oxidation and Purification :
The intermediate is oxidized using hydrogen peroxide to introduce the 5,5-dioxide functionality. Final purification is achieved via recrystallization from ethanol, yielding this compound as a stable off-white powder with a melting point of 221°C.
Table 1: Key Physicochemical Properties of this compound
Enantioselective Synthesis and Chirality Control
The pharmacological activity of this compound is strictly dependent on its (S)-configuration, necessitating precise stereochemical control during synthesis. Desos et al. achieved this through asymmetric induction using chiral auxiliaries:
Chiral Resolution of Racemates :
Initial attempts involved synthesizing the racemate (S 17951) and resolving it via diastereomeric salt formation with (R)-mandelic acid. However, this method proved inefficient for large-scale production due to low yields (~35%).Asymmetric Alkylation :
A more efficient approach utilized (S)-propylene oxide as a chiral building block, directly introducing the S-configuration during pyrrolidine ring formation. This method achieved an enantiomeric excess (ee) of >99%, as confirmed by polarimetry ($$[\alpha]_D^{20} = +589^\circ$$ in ethanol).
Table 2: Comparative Analysis of Enantioselective Methods
| Method | Yield (%) | ee (%) | Scalability |
|---|---|---|---|
| Diastereomeric Salt | 35 | 95 | Low |
| Asymmetric Alkylation | 72 | >99 | High |
Purification and Analytical Characterization
The insolubility of this compound in aqueous media (15 μg/mL) necessitates specialized purification techniques:
Recrystallization :
Crude product is dissolved in hot ethanol and cooled to induce crystallization, achieving >98% purity.Chromatographic Methods :
Preparative HPLC with a chiral stationary phase (CSP) ensures enantiopurity, particularly for small-scale batches.
Table 3: Analytical Data for this compound
| Technique | Data |
|---|---|
| $$ ^1\text{H NMR} $$ | δ 7.80 (d, J=8.4 Hz, 1H), 7.50 (t, J=7.8 Hz, 1H), 4.15 (m, 1H), 3.20–2.80 (m, 4H) |
| HPLC Purity | 99.5% (UV detection at 254 nm) |
| Optical Rotation | $$[\alpha]_D^{20} = +589^\circ$$ (c=1, EtOH) |
Challenges and Optimization Strategies
Low Solubility :
The poor aqueous solubility complicates formulation. Co-crystallization with hydrophilic coformers (e.g., cyclodextrins) is under investigation to improve bioavailability.Scalability of Asymmetric Synthesis : Transitioning from batch to continuous flow chemistry may enhance the efficiency of the asymmetric alkylation step, reducing reaction times and solvent use.
Chemical Reactions Analysis
Types of Reactions
S 18986 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzothiadiazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Cognitive Enhancement Studies
Numerous studies have demonstrated the cognitive-enhancing properties of S 18986 across various animal models:
- Behavioral Models : Research indicates that this compound improves performance in procedural, spatial, episodic, working, and relational memory tasks in young adult and aged rodents. Notably, middle-aged animals exhibited more pronounced memory enhancements compared to older ones .
- Dosing Effects : In a study involving different dosages, this compound significantly improved memory retention when administered at doses of 5 to 50 mg/kg, enhancing both short-term and long-term potentiation in rodent models .
Clinical Applications
This compound has been investigated for its potential therapeutic applications in treating cognitive deficits associated with various conditions:
- Mild Cognitive Impairment (MCI) : Clinical trials have assessed the efficacy of this compound at doses of 15 mg and 50 mg in patients with MCI over a 12-month period. Results indicated improvements in cognitive symptoms .
- Alzheimer's Disease : Due to its mechanism of action, this compound is being explored as a treatment option for cognitive deficits in Alzheimer's disease, targeting AMPA receptor modulation to restore synaptic function .
Pharmacokinetics
Pharmacokinetic studies reveal that this compound effectively crosses the blood-brain barrier, with high permeability observed across cellular membranes. Key findings include:
- Clearance Rates : The brain uptake clearance was found to be around , indicating efficient transport into the brain tissue .
- Half-Life : The terminal half-life of this compound is approximately one hour in both plasma and brain tissues, suggesting rapid distribution and elimination processes .
Comparative Data Table
The following table summarizes key findings from studies on this compound compared to other AMPA receptor modulators:
| Compound | EC (μM) | Memory Task Performance | Selectivity for AMPA |
|---|---|---|---|
| This compound | 25 | Enhanced | High |
| LY404187 | 0.3 | Superior | Moderate |
| CX614 | 1.1 | Enhanced | High |
| Aniracetam | >3000 | Minimal | Low |
Case Study 1: Efficacy in Rodent Models
In a series of experiments using Wistar rats, this compound was administered prior to high-frequency stimulation to evaluate its effects on LTP. Results showed significant increases in both the amplitude and duration of excitatory postsynaptic potentials (EPSPs), confirming its role as a potent cognitive enhancer.
Case Study 2: Clinical Trial for MCI
A clinical trial involving patients with mild cognitive impairment demonstrated that subjects receiving this compound showed marked improvements in cognitive assessments compared to placebo groups over a year-long treatment period. This study supports the compound's potential as a therapeutic agent for age-related cognitive decline.
Mechanism of Action
The mechanism of action of S 18986 involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Benzothiadiazines
- IDRA-21: Potency: IDRA-21 attenuates AMPA receptor desensitization but lacks detailed EC₅₀ data in functional assays. Advantage of this compound: Demonstrates superior age-dependent efficacy, with robust effects in middle-aged rodents compared to aged cohorts .
Cyclothiazide :
Biaryl Propylsulfonamides
LY451395 :
LY404187 :
Benzamides (CX Series)
Data Table: Pharmacological Profiles of AMPA PAMs
Comparison with Non-AMPA Cognitive Enhancers
- Donepezil (Acetylcholinesterase Inhibitor) :
- Memantine (NMDA Receptor Antagonist) :
- This compound reversed spatial working memory deficits in aged mice more effectively than memantine, highlighting its advantage in AMPA-mediated synaptic plasticity .
Biological Activity
S 18986 is a selective positive allosteric modulator of AMPA-type glutamate receptors, which plays a crucial role in synaptic transmission and plasticity. This compound has garnered attention for its potential cognitive-enhancing properties and neuroprotective effects, particularly in the context of age-related cognitive decline and neurological disorders.
Chemical Structure and Properties
- Chemical Name : (3a S)-2,3,3a,4-Tetrahydro-1 H-pyrrolo[2,1- c][1,2,4]benzothiadiazine-5,5-dioxide
- CAS Number : 175340-20-2
- Purity : ≥98%
This compound is characterized by its ability to penetrate the blood-brain barrier effectively, allowing it to exert its effects on the central nervous system.
This compound enhances the activity of AMPA receptors without acting as an agonist. Its mechanism involves:
- Positive Allosteric Modulation : It increases the efficacy of glutamate at AMPA receptors, leading to enhanced synaptic transmission.
- Long-Term Potentiation (LTP) : The compound promotes the induction and maintenance of LTP in the hippocampus, a critical region for memory formation .
Cognitive Enhancement
Research indicates that this compound exhibits significant cognitive-enhancing properties in various behavioral models:
- Animal Studies : In young adult and aged rodents, this compound demonstrated improvements in procedural, spatial, episodic, and working memory tasks. Notably, memory enhancement was more pronounced in middle-aged animals compared to older ones .
Summary of Key Findings
| Study Type | Dose | Effect on Memory | Subject |
|---|---|---|---|
| In vivo | 3 μg/site | Shorter latencies and fewer errors in olfactory discrimination tasks | Rats |
| Behavioral | Various doses | Enhanced episodic memory performance | Rodents |
| Clinical | 15 mg & 50 mg | Improvement in cognitive symptoms over 12 months | Mild Cognitive Impairment patients |
Neuroprotective Effects
This compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is essential for neuron survival and function. This neuroprotective effect may help mitigate cognitive deficits associated with aging and neurodegenerative diseases .
Clinical Trials
A notable clinical trial investigated the efficacy of this compound in patients with Mild Cognitive Impairment (MCI). The study was a randomized, double-blind, placebo-controlled trial assessing the long-term effects of this compound on episodic memory performance over a year. Preliminary results indicated that systemic administration led to significant improvements compared to placebo .
Preclinical Evidence
In preclinical studies involving microdialysis techniques, this compound was shown to accumulate preferentially in the hippocampus compared to other brain regions. This suggests a targeted action where it exerts its cognitive-enhancing effects most effectively .
Q & A
Q. What is the primary mechanism of action of S 18986 in cognitive enhancement?
this compound acts as a selective, brain-penetrant positive allosteric modulator of AMPA-type glutamate receptors, enhancing synaptic plasticity and long-term potentiation (LTP). It potentiates AMPA receptor currents by increasing channel opening frequency and duration, which improves memory consolidation in rodent models. In vivo studies demonstrate its ability to enhance object recognition and spatial memory, particularly in middle-aged animals, by modulating noradrenaline and acetylcholine release in the hippocampus .
Q. What experimental models are commonly used to evaluate this compound's cognitive effects?
Key models include:
- Object recognition tasks : Measures episodic memory by assessing novelty preference in rodents .
- Radial maze paradigms : Evaluates declarative and working memory in aged mice .
- LTP induction in hippocampal slices : Quantifies synaptic strengthening via electrophysiological recordings .
- Spatial memory tests : Uses Morris water maze or similar setups to assess navigation and retention .
Q. How is this compound administered in preclinical studies, and what are standard dosing protocols?
this compound is typically administered intraperitoneally (i.p.) or orally. Effective doses range from 0.1–50 mg/kg, with single daily doses (e.g., 1 mg/kg) showing prolonged efficacy in object recognition tasks despite a short plasma half-life (~1 hour). Multiple administrations (e.g., 0.3 mg/kg t.i.d.) do not significantly improve outcomes compared to single doses .
Advanced Research Questions
Q. How can researchers optimize experimental designs to assess this compound's dose-response relationships?
- Methodology : Use staggered dosing regimens (e.g., 0.1–10 mg/kg) in age-stratified rodent cohorts to account for age-dependent efficacy differences .
- Behavioral endpoints : Combine LTP measurements (e.g., burst-evoked potentiation) with cognitive tasks (e.g., radial maze) to correlate synaptic and behavioral outcomes .
- Pharmacokinetic integration : Pair plasma and brain concentration measurements with time-course behavioral assays to identify optimal therapeutic windows .
Q. What strategies address contradictory findings in this compound's efficacy across aged vs. middle-aged models?
Contradictions may arise from age-related AMPA receptor density changes or pharmacokinetic variability. Recommendations include:
- Age-specific cohorts : Stratify subjects into middle-aged (e.g., 12–18 months) and aged (e.g., >24 months) groups to isolate age effects .
- Receptor profiling : Quantify AMPA subunit expression (e.g., GluA1–4) in target brain regions using immunohistochemistry or qPCR .
- Pharmacodynamic modeling : Use physiologically based pharmacokinetic (PBPK) models to predict brain extracellular fluid (ECF) concentrations and correlate with behavioral outcomes .
Q. How does this compound compare to other AMPA modulators (e.g., S 47445, LY451395) in potency and efficacy?
Note: this compound's advantage lies in its balance of brain penetration and sustained cognitive effects despite lower potency .
Q. What methodological approaches validate this compound's target engagement in vivo?
- Microdialysis : Measure hippocampal neurotransmitter release (e.g., acetylcholine) post-administration .
- Electrophysiology : Record field excitatory postsynaptic potentials (fEPSPs) in hippocampal slices to confirm LTP enhancement .
- Biomarker analysis : Quantify brain-derived neurotrophic factor (BDNF) levels via ELISA, as AMPA potentiation upregulates BDNF expression .
Q. How can PBPK modeling improve translational predictions for this compound?
PBPK models integrate:
- Physiological parameters : Blood-brain barrier (BBB) permeability, brain tissue binding .
- Drug-specific data : LogP, plasma protein binding, and in vitro clearance rates .
- Validation : Compare predicted vs. measured brain ECF concentrations (e.g., via microdialysis) to refine model accuracy for human extrapolation .
Data Analysis and Interpretation
Q. How should researchers handle variability in this compound's cognitive effects across studies?
- Meta-analysis : Pool data from multiple studies (e.g., object recognition, radial maze) to identify consistent trends .
- Subgroup analysis : Stratify results by age, dose, and administration schedule to isolate confounding factors .
- Statistical rigor : Use mixed-effects models to account for inter-individual variability in longitudinal designs .
Q. What advanced statistical methods are recommended for analyzing this compound's dose-dependent effects?
- Non-linear regression : Fit dose-response curves using the Hill equation to estimate EC50 and Emax .
- Time-to-event analysis : Model the duration of cognitive enhancement relative to pharmacokinetic profiles .
- Machine learning : Apply clustering algorithms to identify subgroups with optimal therapeutic responses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
